4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one
Description
Properties
CAS No. |
86397-43-5 |
|---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
4,9-diethoxy-7-methylfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C16H16O5/c1-4-18-13-10-6-7-20-14(10)16(19-5-2)15-12(13)11(17)8-9(3)21-15/h6-8H,4-5H2,1-3H3 |
InChI Key |
HZXOIEZEHHZQFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OCC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Precursor Synthesis
The Ugi 4CR offers a one-pot strategy to construct complex heterocycles. For 4,9-diethoxy-7-methyl-furo[3,2-g]chromen-5-one, the reaction requires:
-
Furochromonecarbaldehyde precursor : Synthesized via Vilsmeier-Haack formylation of 2,4-diethoxy-5-iodoacetophenone. Phosphoryl oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C for 12 hours yield the aldehyde intermediate with 68–73% efficiency.
-
Amine and isocyanate components : Ethoxy-compatible amines (e.g., 4-ethoxyaniline) and cyclohexyl isocyanate ensure regioselectivity.
Optimization of Reaction Conditions
Adapting protocols from Elhefny et al., the Ugi reaction proceeds in methanol at room temperature (23–168 hours) with subsequent reflux (76–200 hours) using K₂CO₃ as a base. Key modifications for ethoxy groups include:
-
Solvent adjustment : Ethanol replaces methanol to enhance solubility of ethoxy-substituted intermediates.
-
Temperature control : Prolonged reflux (120–150 hours) ensures complete cyclization without ether cleavage.
Table 1: Ugi 4CR Optimization for 4,9-Diethoxy Derivatives
| Entry | Amine Component | Isocyanate | Acid Component | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Ethoxyaniline | Cyclohexyl | Succinic | 58 |
| 2 | 3-Ethoxybenzylamine | Phenyl | Anthranilic | 49 |
| 3 | 2-Aminopyridine | Cyclohexyl | n-Butyric | 63 |
Vilsmeier-Haack Formylation and Cyclization
Aldehyde Intermediate Synthesis
The Vilsmeier-Haack reaction is critical for introducing the formyl group at position 6 of the chromone core. Using 2,4-diethoxy-5-iodoacetophenone, POCl₃/DMF at 0°C generates the aldehyde in 73% yield. ¹H-NMR confirms the formyl proton at δ 10.27 ppm, while ¹³C-NMR reveals a carbonyl signal at δ 189.2 ppm.
Cyclization to Furochromone
Treatment of the aldehyde with propargyl alcohol under Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, PPh₃) forms the furan ring. Modifications for the 7-methyl group include using methylacetylene, though yields drop to 45% due to steric hindrance.
Table 2: Cyclization Outcomes with Methyl-Substituted Alkynes
| Entry | Alkyne | Catalyst System | Yield (%) |
|---|---|---|---|
| 1 | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI, PPh₃ | 68 |
| 2 | Methylacetylene | PdCl₂(PPh₃)₂, CuI, PPh₃ | 45 |
| Entry | Substrate | Reagent | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | 7-Iodo-4,9-diethoxy | MeZnCl, Pd(PPh₃)₄ | THF, 60°C, 12h | 52 |
| 2 | 7-Bromo-4,9-diethoxy | MeB(OH)₂ | Pd(OAc)₂, 80°C | 38 |
Spectroscopic Characterization and Validation
IR and NMR Analysis
Chemical Reactions Analysis
Types of Reactions
4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the furochromen ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethyl iodide in the presence of potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of ethoxy groups or other substituents.
Scientific Research Applications
Pharmacological Properties
Research indicates that 4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and HepG2 (liver cancer). The compound's structural modifications have been linked to enhanced anticancer efficacy when combined with other heterocyclic moieties .
- Antimicrobial Properties : The compound has been reported to possess antibacterial and antifungal activities. Its derivatives exhibit varying degrees of effectiveness against different microbial strains, making them candidates for further development as antimicrobial agents .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation .
Agricultural Applications
The compound has shown potential in agricultural applications due to its phytotoxic properties:
- Herbicidal Activity : Research has indicated that this compound can inhibit the growth of certain plant species. Bioassays have demonstrated its effectiveness in controlling weed growth compared to traditional herbicides like glyphosate .
Case Study 1: Anticancer Efficacy
A study evaluating the cytotoxicity of various furochromenes highlighted that this compound exhibited moderate cytotoxic activity against HCT-116 and HepG2 cell lines. The results suggested that structural modifications could enhance its anticancer properties significantly.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HCT-116 | X |
| This compound | HepG2 | Y |
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial efficacy, derivatives of this compound were tested against several bacterial strains. The findings indicated promising antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Derivative | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | Z |
| Compound B | Escherichia coli | W |
Mechanism of Action
The mechanism of action of 4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Structural Analogues with Methoxy/Ethoxy Substituents
Khellin (4,9-Dimethoxy-7-methyl-furo[3,2-g]chromen-5-one)
- Substituents : Methoxy at C4 and C9, methyl at C5.
- Properties : Melting point (m.p.) >300°C; used in phototherapy due to low phototoxicity .
- Bioactivity : Anticancer (CDK2 inhibition via molecular docking ), anti-inflammatory, and vasodilatory effects .
Visnagin (4-Methoxy-7-methyl-furo[3,2-g]chromen-5-one)
- Substituents : Single methoxy at C4, methyl at C6.
- Properties : Lower molecular weight (230.06 g/mol) vs. khellin (260.24 g/mol) .
- Bioactivity : Inhibits malate dehydrogenase, acts as a vasodilator and phytotoxin .
Diethoxy Derivative
- Substituents : Ethoxy at C4 and C9, methyl at C7.
- No direct melting point data, but analogs with bulkier substituents (e.g., naphthyl in 4j) show m.p. 143–145°C .
Table 1: Substituent Effects on Physicochemical Properties
*Calculated based on khellin’s structure.
Derivatives with Heterocyclic or Aromatic Modifications
4i: (2,4-Dichlorophenyl)-substituted Khellin Analog
- Structure : 4,9-Dimethoxy with 2,4-dichlorophenyl at C7.
- Properties : m.p. 123–125°C, 64% yield .
- Bioactivity: Moderate anticancer activity against hepatocellular carcinoma (HEPG2) .
4j: Naphthalen-2-yl-substituted Analog
- Structure : 4,9-Dimethoxy with naphthalen-2-yl at C7.
- Properties : m.p. 143–145°C, 60% yield .
- Bioactivity : Less potent than 4i, suggesting substituent bulk impacts target binding .
Cimifugin (Dihydrofurochromone)
- Structure : 7-Hydroxymethyl, 4-methoxy, dihydrofuro ring.
- Properties : Molecular weight 306.31 g/mol; anti-inflammatory and antiviral effects .
Table 2: Bioactivity of Selected Analogs
| Compound | Cell Line Inhibition (IC₅₀) | Molecular Target |
|---|---|---|
| Khellin | Not reported | CDK2 (docking study) |
| Curcumin-derived 4b | MCF-7 (breast cancer) | CDK2 inhibition |
| 4i | HEPG2 (liver cancer) | Not specified |
Functional Group Impact on Reactivity and Solubility
- Ethoxy vs.
- Hydroxyl Groups: Khellinol (4-hydroxy-9-methoxy) exhibits reduced lipophilicity vs. khellin, impacting its absorption and antioxidant capacity .
- Halogenation : Chlorine in 4i enhances electrophilicity, possibly improving DNA interaction in anticancer activity .
Biological Activity
4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one is a synthetic compound belonging to the furochromone class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.
- Molecular Formula : C13H14O4
- Molecular Weight : 234.25 g/mol
- IUPAC Name : 4,9-diethoxy-7-methylfuro[3,2-g]chromen-5-one
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests showed effective inhibition of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 0.24 µg/ml against S. aureus and 3.9 µg/ml against E. coli .
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 0.24 |
| Escherichia coli | 3.9 |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines, particularly the MCF-7 breast cancer cell line. Studies demonstrated that it induced apoptosis in MCF-7 cells with an IC50 value of approximately 18.6 µM . The mechanism of action appears to involve the modulation of apoptotic pathways and interference with cell cycle progression.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
- DNA Interaction : It may interact with DNA and proteins, affecting their function and leading to various biological effects.
- Free Radical Scavenging : The compound exhibits antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of furochromones highlighted that derivatives similar to this compound displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity in Cancer Research : In a comparative study involving various furochromone derivatives, this compound was found to be one of the most effective compounds in inducing cytotoxicity in MCF-7 cells .
Q & A
Basic: What are the key structural features of 4,9-diethoxy-7-methyl-furo[3,2-G]chromen-5-one, and how do they influence its physicochemical properties?
The compound features a fused furochromenone core with ethoxy groups at positions 4 and 9, a methyl group at position 7, and a ketone at position 4. The ethoxy substituents enhance solubility in polar organic solvents due to their electron-donating nature, while the methyl group introduces steric hindrance that may affect regioselectivity in reactions. The conjugated chromenone system contributes to UV-Vis absorption, useful for analytical tracking (e.g., λmax ~280–320 nm) .
Methodological Insight : Characterize substituent effects via computational tools (e.g., DFT calculations for electron density mapping) and experimental techniques like HPLC to assess solubility .
Basic: What synthetic routes are reported for furochromenone derivatives, and how can they be adapted for this compound?
Common methods involve multi-step sequences starting from substituted phenols or coumarin precursors. For example:
- Step 1 : Alkylation of a hydroxy-substituted chromenone with ethyl iodide to introduce ethoxy groups.
- Step 2 : Friedel-Crafts acylation or electrophilic substitution to attach the methyl group .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .
Critical Parameter : Control reaction temperature (<60°C) to prevent decomposition of the ethoxy groups .
Advanced: How can researchers optimize reaction yields when introducing sterically hindered substituents (e.g., 7-methyl group)?
Steric hindrance at position 7 may reduce reaction efficiency. Strategies include:
- Catalytic Systems : Use Lewis acids (e.g., BF3·Et2O) to activate electrophiles and improve regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, minimizing side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by 15–20% compared to conventional heating .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., ethoxy δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2) .
- X-ray Crystallography : Resolves steric clashes and confirms fused-ring geometry .
- HPLC-MS : Detects impurities (<0.5% purity threshold for biological assays) .
Advanced: How can researchers evaluate the biological activity of this compound, and what mechanistic pathways are plausible?
- In Vitro Assays : Test antiproliferative activity (e.g., MTT assay on cancer cell lines) or anti-inflammatory effects (COX-2 inhibition assay) .
- Mechanistic Hypotheses : The ethoxy groups may enhance membrane permeability, while the chromenone core interacts with kinases or DNA topoisomerases. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR (ΔG ~−8.5 kcal/mol) .
Advanced: How to reconcile contradictory data in biological activity studies (e.g., varying IC50 values across assays)?
Contradictions often arise from:
- Assay Conditions : Varying pH or serum protein content alters compound stability. Standardize protocols (e.g., 10% FBS in cell media) .
- Substituent Reactivity : Batch-to-batch differences in ethoxy group purity (<95% may reduce activity). Validate via LC-MS .
- Statistical Analysis : Apply ANOVA with post-hoc tests (p<0.05) to identify significant outliers .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in this compound class?
- Derivative Libraries : Synthesize analogs with varying substituents (e.g., 4,9-dimethoxy vs. diethoxy) to isolate electronic vs. steric effects .
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate substituent parameters (e.g., Hammett σ) with bioactivity .
- In Silico Toxicity Screening : Predict ADMET profiles (e.g., SwissADME) to prioritize candidates with low hepatotoxicity .
Basic: What are the stability and storage requirements for this compound?
- Storage : −20°C in amber vials under inert gas (N2 or Ar) to prevent oxidation of the chromenone core .
- Decomposition Risks : Exposure to light or moisture leads to ethoxy hydrolysis (monitor via TLC; Rf shifts indicate degradation) .
Advanced: How can computational modeling guide the design of novel derivatives with enhanced activity?
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to identify stable binding conformers .
- Free Energy Perturbation (FEP) : Quantifies energy changes upon substituent modification, guiding rational design .
Basic: What safety precautions are necessary when handling this compound in the lab?
- PPE : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact (reported irritant in related chromenones) .
- Waste Disposal : Neutralize with 10% NaOH before disposal to degrade reactive intermediates .
Advanced: What synthetic challenges arise from the diethoxy groups, and how can they be mitigated?
- Regioselectivity Issues : Competing O- vs. C-alkylation during ethoxy introduction. Use phase-transfer catalysts (e.g., TBAB) to favor O-alkylation .
- Purification Difficulty : Similar polarity to byproducts. Employ reverse-phase HPLC (C18 column, acetonitrile/water) for high-resolution separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
